molecular formula C6H10N2O2 B3032097 1-(Dimethylamino)pyrrolidine-2,5-dione CAS No. 10574-06-8

1-(Dimethylamino)pyrrolidine-2,5-dione

Cat. No.: B3032097
CAS No.: 10574-06-8
M. Wt: 142.16 g/mol
InChI Key: OZKQDGKASSXVLL-UHFFFAOYSA-N
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Description

1-(Dimethylamino)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities

Preparation Methods

The synthesis of 1-(Dimethylamino)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of N3-substituted amidrazones with cyclic anhydrides, such as 2,3-dimethylmaleic anhydride . The reaction conditions typically include the use of solvents like methanol and catalysts to facilitate the formation of the pyrrolidine-2,5-dione ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(Dimethylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the pyrrolidine ring. For example, oxidation reactions may lead to the formation of pyrrolidine-2,5-dione derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it has been shown to inhibit the activity of certain carbonic anhydrase isoenzymes, which are involved in various physiological processes . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

1-(Dimethylamino)pyrrolidine-2,5-dione can be compared with other similar compounds, such as pyrrolidine-2,3-diones and pyrrolidine-2-ones . These compounds share the pyrrolidine ring structure but differ in the nature and position of the substituents. The uniqueness of this compound lies in its specific dimethylamino substituent, which may confer distinct biological activities and chemical properties. Similar compounds include pyrrolidine-2,3-diones, which have been studied for their antimicrobial properties , and pyrrolidine-2-ones, which have various pharmacological activities .

Properties

IUPAC Name

1-(dimethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-7(2)8-5(9)3-4-6(8)10/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKQDGKASSXVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394279
Record name MS-3040
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10574-06-8
Record name MS-3040
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Dimethylamino)pyrrolidine-2,5-dione
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1-(Dimethylamino)pyrrolidine-2,5-dione
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1-(Dimethylamino)pyrrolidine-2,5-dione
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1-(Dimethylamino)pyrrolidine-2,5-dione
Reactant of Route 5
1-(Dimethylamino)pyrrolidine-2,5-dione
Reactant of Route 6
1-(Dimethylamino)pyrrolidine-2,5-dione

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